

Fluorofenidone (AKF-PD): A Technical Guide to a Novel Anti-Fibrotic Agent

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Compound of Interest		
Compound Name:	Fluorofenidone	
Cat. No.:	B1672909	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofenidone (AKF-PD), a novel pyridone derivative, has emerged as a promising therapeutic candidate for the treatment of organ fibrosis. This technical guide provides a comprehensive overview of **Fluorofenidone**, detailing its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth information on experimental protocols and the intricate signaling pathways modulated by this compound.

Introduction

Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, is the final common pathological pathway for a variety of chronic diseases affecting the liver, kidneys, and lungs. It represents a significant global health burden with limited therapeutic options.

Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a small molecule agent that has demonstrated potent anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic properties in a range of preclinical models. This guide synthesizes the current scientific knowledge on **Fluorofenidone**, providing a detailed examination of its therapeutic potential and molecular mechanisms.



Chemical Properties

Property	Value
Chemical Name	1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone
Synonyms	AKF-PD, F351
CAS Number	848353-85-5
Molecular Formula	C ₁₂ H ₁₀ FNO
Molecular Weight	203.21 g/mol
Appearance	Solid
Solubility	Soluble in DMSO and acetonitrile

Mechanism of Action

Fluorofenidone exerts its anti-fibrotic effects through the modulation of multiple signaling pathways implicated in the pathogenesis of fibrosis. Its multifaceted mechanism of action involves the inhibition of pro-fibrotic and pro-inflammatory cascades, as well as the enhancement of protective cellular responses.

Inhibition of Pro-Fibrotic and Pro-Inflammatory Pathways

- Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway: **Fluorofenidone** has been shown to inhibit the TGF-β1/Smad signaling pathway, a central mediator of fibrosis. It reduces the expression of TGF-β1 and downstream effectors, thereby decreasing the synthesis of extracellular matrix proteins such as collagen.
- NLRP3 Inflammasome: Fluorofenidone attenuates the activation of the NLRP3
 inflammasome, a key component of the innate immune system that drives inflammation. This
 inhibition leads to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1]
- Nuclear Factor-κB (NF-κB) Pathway: By suppressing the activation of the NF-κB pathway, **Fluorofenidone** downregulates the expression of numerous pro-inflammatory genes, contributing to its potent anti-inflammatory effects.[2]



- Mitogen-Activated Protein Kinase (MAPK) Pathway: Fluorofenidone has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis.
- PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and survival, is also modulated by **Fluorofenidone**. Inhibition of this pathway contributes to the anti-proliferative effects on fibrogenic cells.

Activation of Protective Pathways

• GSK-3β/β-catenin and Nrf2/HO-1 Pathways: **Fluorofenidone** has been shown to target the GSK-3β/β-catenin pathway, suppressing pro-fibrotic gene expression. Concurrently, it activates the Nrf2/HO-1 pathway, which plays a critical role in mitigating oxidative stress and reducing hepatocyte apoptosis.[3]

Preclinical Data

Fluorofenidone has been extensively evaluated in various preclinical models of organ fibrosis, consistently demonstrating significant therapeutic efficacy.

In Vivo Studies

In a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis, intraperitoneal administration of CCl4 for six weeks led to significant hepatocyte necrosis, inflammatory cell infiltration, and fiber formation. Treatment with **Fluorofenidone** markedly alleviated this liver injury and reduced the areas of fibrous scarring.[4]

Table 1: Efficacy of Fluorofenidone in a CCl4-Induced Liver Fibrosis Model in Rats[4]



Parameter	Control Group	CCI4 Group	CCl4 + Fluorofenidone Group
ALT (U/L)	Normal	Increased	Decreased
AST (U/L)	Normal	Increased	Decreased
ALB (g/L)	Normal	Decreased	Increased
TBIL (μmol/L)	Normal	Increased	Decreased
Collagen I Expression	Baseline	Significantly Increased	Significantly Decreased
Collagen III Expression	Baseline	Significantly Increased	Significantly Decreased

In a unilateral ureteral obstruction (UUO) model in rats, a well-established method for inducing renal interstitial fibrosis, **Fluorofenidone** treatment demonstrated a significant reduction in fibrosis and inflammation.

Table 2: Efficacy of Fluorofenidone in a Unilateral Ureteral Obstruction (UUO) Model in Rats



Parameter	Sham Group	UUO Group	UUO + Fluorofenidone (125 mg/kg/day) Group
Renal Interstitial Damage Index	Baseline	Significantly Increased (P<0.05)	Significantly Decreased (P<0.05)
Relative Collagen Area	Baseline	Significantly Increased (P<0.05)	Significantly Decreased (P<0.05)
Collagen I mRNA Expression	Baseline	Significantly Increased (P<0.05)	Significantly Decreased (P<0.05)
Collagen III mRNA Expression	Baseline	Significantly Increased (P<0.05)	Significantly Decreased (P<0.05)
α-SMA Protein Expression	Baseline	Increased	Decreased (P<0.05)
PDGF Protein Expression	Baseline	Increased	Decreased (P<0.05)
CTGF Protein Expression	Baseline	Increased	Decreased (P<0.05)

Another study utilizing the UUO model with a higher dose of **Fluorofenidone** (500 mg/kg/day) from day 4 to day 14 post-obstruction also showed significant attenuation of tubulointerstitial injury and collagen deposition.

In a bleomycin-induced mouse model of pulmonary fibrosis, **Fluorofenidone** treatment (500 mg/kg/day) throughout the 28-day experiment significantly attenuated the pulmonary damage index score and reduced the levels of proteins, TGF- β , and inflammatory cell influx in the bronchoalveolar lavage fluid. It also markedly reduced the expression of fibronectin, α -smooth muscle actin, and collagen I in lung tissues.

Table 3: Efficacy of Fluorofenidone in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice



Parameter	Control Group	Bleomycin Group	Bleomycin + Fluorofenidone Group
Pulmonary Damage Index Score	Baseline	Significantly Increased	Significantly Attenuated
BALF Protein Levels	Baseline	Significantly Increased	Significantly Attenuated
BALF TGF-β Levels	Baseline	Significantly Increased	Significantly Attenuated
BALF Inflammatory Cell Influx	Baseline	Significantly Increased	Significantly Attenuated
Lung Fibronectin Expression	Baseline	Significantly Increased	Markedly Reduced
Lung α-SMA Expression	Baseline	Significantly Increased	Markedly Reduced
Lung Collagen I Expression	Baseline	Significantly Increased	Markedly Reduced
Lung IL-1β (Day 14)	Baseline	Increased	Decreased (P<0.05)
Lung IL-6 (Day 14)	Baseline	Increased	Decreased (P<0.05)
Lung MCP-1 (Day 14)	Baseline	Increased	Decreased (P<0.05)

In Vitro Studies

Fluorofenidone has been shown to exert direct effects on key cell types involved in fibrosis.

Table 4: In Vitro Efficacy of Fluorofenidone



Cell Type	Stimulus	Fluorofenidone Concentration	Observed Effect
THP-1 cells (macrophage-like)	Monosodium Urate (MSU)	2 mM	Inhibition of MSU- induced intracellular ROS production.
THP-1 cells (macrophage-like)	Monosodium Urate (MSU)	2 mM	11.3-fold and 60.1-fold reduction in MSU-induced IL-1β and caspase-1 levels, respectively (P<0.01).
MLE-12 cells (mouse lung epithelial)	Lipopolysaccharide (LPS)	400 μg/ml	Amelioration of mitochondrial-mediated apoptosis.
Adult Rat Cardiac Myocytes	-	500 μΜ	Enhanced percentage of cell shortening and rates of contraction and relaxation by nearly 100%.

Clinical Data

A Phase II clinical trial of **Fluorofenidone** (F351) for the treatment of liver fibrosis associated with chronic hepatitis B (HBV) has been completed in China.

Phase II Clinical Trial in HBV-Related Liver Fibrosis

This randomized, double-blind, placebo-controlled, multi-center study enrolled 168 patients who were randomized into four dose-escalating groups: placebo, 60 mg three times a day (tid), 90 mg tid, and 120 mg tid. The primary endpoint was a reduction of at least one grade in the liver fibrosis score (Ishak Scoring System) after 52 weeks of treatment, based on liver biopsy pathology.

Table 5: Efficacy Results of Phase II Clinical Trial of **Fluorofenidone** in HBV-Related Liver Fibrosis



Endpoint	Result
Primary Endpoint (Improvement in Ishak fibrosis score)	Statistically significant improvement over placebo (p=0.025)
Optimal Dose Group	90 mg tid (270 mg/day) showed the best improvement

The secondary endpoints included reductions in HBV DNA titers, liver Fibroscan kPa score, liver inflammation score, and improvement in ALT levels.

Safety Profile from Phase II Clinical Trial

Fluorofenidone was generally well-tolerated in the Phase II study.

Table 6: Adverse Events of Special Interest (AESIs) in Phase II Clinical Trial

Adverse Event	Placebo	60 mg tid	90 mg tid	120 mg tid
Skin Events	11.63%	4.76%	7.14%	7.32%
Gastrointestinal Events	23.26%	21.43%	16.67%	19.51%
Serious Adverse Events (SAEs)	4.65%	2.38%	2.38%	7.32%

Experimental Protocols CCl4-Induced Liver Fibrosis in Rats

- Animal Model: Male Sprague-Dawley rats are used.
- Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of a 50% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg body weight, twice a week for six weeks.
- Treatment: Fluorofenidone is administered intragastrically.



 Assessment: At the end of the treatment period, serum levels of ALT, AST, ALB, and TBIL are measured. Liver tissues are collected for histological analysis (H&E and Masson's trichrome staining) and Western blot analysis of collagen I and III expression.

Unilateral Ureteral Obstruction (UUO) in Rats

- Animal Model: Male Sprague-Dawley rats are used.
- Surgical Procedure: Under anesthesia, the left ureter is ligated at two points and cut between the ligatures to induce complete obstruction. Sham-operated animals undergo the same procedure without ligation.
- Treatment: **Fluorofenidone** (e.g., 125 mg/kg/day) is administered by gastric gavage, starting 24 hours before the operation and continuing for 14 days. A vehicle control (e.g., 0.5% sodium carboxyl methyl cellulose) is given to the sham and UUO groups.
- Assessment: After 14 days, the obstructed kidneys are harvested. Renal tissues are
 processed for histological staining (HE and Masson) to assess interstitial damage and
 collagen deposition. Real-time PCR and immunohistochemistry are used to measure the
 expression of fibrotic markers such as collagen I, collagen III, α-SMA, PDGF, and CTGF.

Bleomycin-Induced Pulmonary Fibrosis in Mice

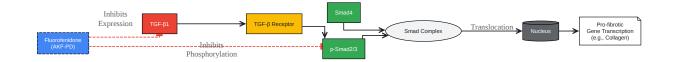
- Animal Model: C57BL/6J or Institute for Cancer Research mice are used.
- Induction of Fibrosis: A single intratracheal or intravenous injection of bleomycin is administered.
- Treatment: **Fluorofenidone** (e.g., 500 mg/kg/day) is administered, typically by gavage, throughout the course of the experiment (e.g., 28 days).
- Assessment: At the end of the study, bronchoalveolar lavage fluid (BALF) is collected to
 measure total protein, TGF-β levels, and inflammatory cell counts. Lung tissues are
 harvested for histological analysis (hematoxylin and eosin, Masson's trichrome) and for
 measuring the expression of fibrotic markers (collagen I, α-SMA, fibronectin) by Western blot
 and/or RT-PCR.



In Vitro Macrophage Activation

- Cell Line: The human monocytic cell line THP-1 is used.
- Differentiation: THP-1 cells are differentiated into macrophage-like cells by incubation with Phorbol-12-myristate-13-acetate (PMA) (e.g., 100 ng/ml) for 5-6 hours.
- Treatment and Stimulation: Differentiated cells are pre-incubated with Fluorofenidone (e.g., 2 mM) for 24 hours, followed by stimulation with monosodium urate (MSU) (e.g., 0.2 mg/ml) for 6 hours to activate the inflammasome.
- Assessment: Cell culture supernatants are collected to measure the levels of IL-1β and caspase-1 by ELISA or Western blot. Intracellular reactive oxygen species (ROS) production can be measured using fluorescent probes like DCF-DA and flow cytometry.

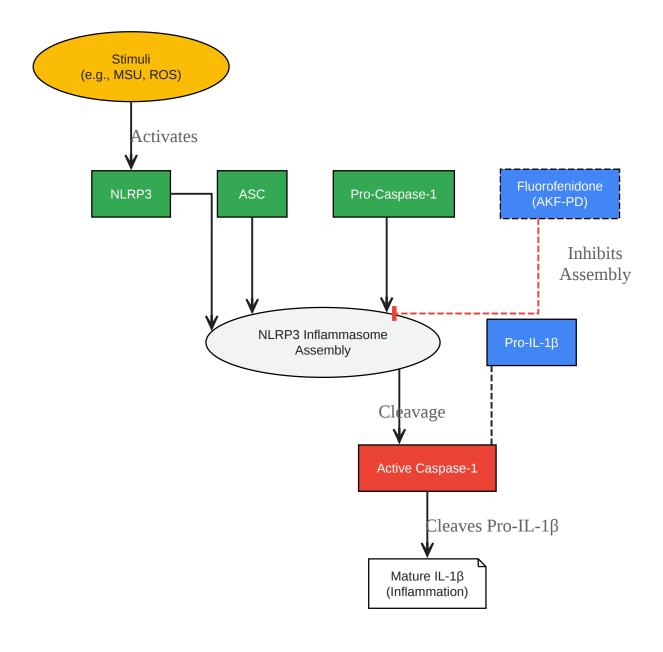
Signaling Pathway and Experimental Workflow Diagrams



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Fluorofenidone Inhibition of the TGF-β1/Smad Signaling Pathway.

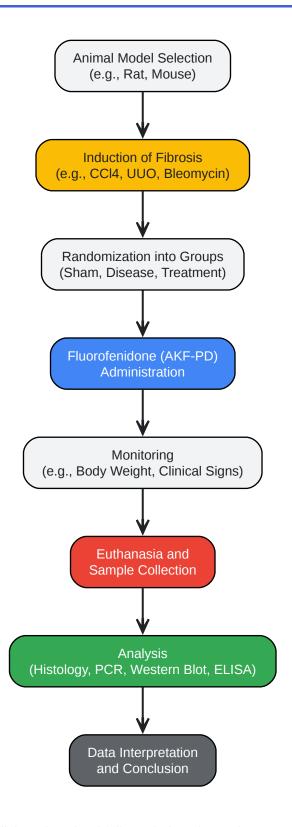




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Fluorofenidone Inhibition of the NLRP3 Inflammasome Pathway.





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General Experimental Workflow for In Vivo Studies.

Conclusion



Fluorofenidone (AKF-PD) is a promising anti-fibrotic agent with a well-documented, multi-faceted mechanism of action that targets key pathways in the pathogenesis of fibrosis. Preclinical studies have consistently demonstrated its efficacy in reducing fibrosis and inflammation in models of liver, kidney, and lung disease. The positive results from the Phase II clinical trial in HBV-related liver fibrosis further underscore its therapeutic potential. This technical guide provides a foundational resource for the scientific community to further explore and develop **Fluorofenidone** as a novel treatment for fibrotic diseases. Further research, including larger-scale clinical trials, is warranted to fully elucidate its clinical utility and safety profile in diverse patient populations.

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